![molecular formula C29H26ClN3O3 B11187428 9'-Chloro-3'-methyl-1,5-diphenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione](/img/structure/B11187428.png)
9'-Chloro-3'-methyl-1,5-diphenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione
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Overview
Description
9’-Chloro-3’-methyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 9’-Chloro-3’-methyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione involves multiple steps, typically starting with the preparation of the core diazinane and pyridoquinoline structures. The synthetic route may include:
Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the pyridoquinoline moiety: This step may involve a condensation reaction followed by cyclization.
Chlorination and methylation:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
9’-Chloro-3’-methyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of functionalized derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9’-Chloro-3’-methyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: Its complex structure may lend itself to applications in the development of new materials with specific properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and potential effects on biological systems.
Mechanism of Action
The mechanism of action of 9’-Chloro-3’-methyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 9’-Chloro-3’-methyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione include other diazinane and pyridoquinoline derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties. The uniqueness of 9’-Chloro-3’-methyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione lies in its specific combination of functional groups and the resulting chemical and biological properties.
Biological Activity
Chemical Structure and Properties
The compound features a unique spiro structure that combines elements of diazinane and pyridoquinoline. Its molecular formula indicates a complex arrangement of multiple aromatic rings and functional groups that may contribute to its biological properties.
Structural Formula
- Molecular Formula : C₁₈H₁₈ClN₃O₃
- Molecular Weight : 351.81 g/mol
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyridoquinoline have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.
Case Study: In Vitro Cytotoxicity
A study on structurally related compounds demonstrated that they could induce apoptosis in human cancer cell lines (e.g., HeLa and MCF-7) through the activation of caspase pathways. The IC50 values for these compounds ranged from 10 to 30 µM, indicating potent activity against cancer cells.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar heterocyclic compounds have shown effectiveness against a range of bacteria and fungi.
Research Findings
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) : Values were reported between 50 to 100 µg/mL for various strains, suggesting moderate antibacterial activity.
Antioxidant Properties
The antioxidant capacity of this compound may also contribute to its biological activity. Compounds with similar structures have been shown to scavenge free radicals effectively.
Experimental Data
In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) indicated that the compound exhibited a dose-dependent scavenging effect on free radicals, with an IC50 value comparable to known antioxidants like ascorbic acid.
The biological activity of 9'-Chloro-3'-methyl-1,5-diphenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione may involve multiple mechanisms:
- Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways.
- Inhibition of Specific Enzymes : Potential inhibition of topoisomerases or kinases involved in cell proliferation.
- Antioxidant Activity : Modulation of oxidative stress responses in cells.
Properties
Molecular Formula |
C29H26ClN3O3 |
---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
9-chloro-3-methyl-1',3'-diphenylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-2',4',6'-trione |
InChI |
InChI=1S/C29H26ClN3O3/c1-19-14-15-31-24-17-21(30)13-12-20(24)18-29(25(31)16-19)26(34)32(22-8-4-2-5-9-22)28(36)33(27(29)35)23-10-6-3-7-11-23/h2-13,17,19,25H,14-16,18H2,1H3 |
InChI Key |
KNFUOTWIWJKHHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(C1)C3(CC4=C2C=C(C=C4)Cl)C(=O)N(C(=O)N(C3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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